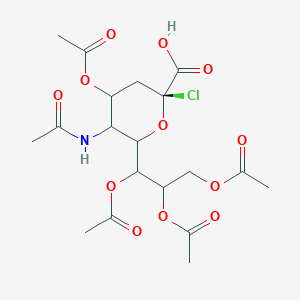
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with methyl and nitro groups. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. For Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-, the process may involve the selective hydrogenation of quinoline followed by nitration and methylation reactions. Common catalysts used in these reactions include palladium on carbon (Pd/C) and platinum oxide (PtO2) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation reactors and nitration units, where the reaction conditions are carefully controlled to achieve the desired product. The use of advanced catalytic systems and automation in industrial settings enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid (CH3COOH) are typical reducing agents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
1,2,3,4-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline with similar chemical properties.
1-Methylquinoline: A methyl-substituted derivative of quinoline with distinct biological activities.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is unique due to the presence of both nitro and methyl groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its application in medicinal research .
Properties
CAS No. |
57883-27-9 |
|---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-methyl-5,7-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H11N3O4/c1-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13(16)17/h5-6H,2-4H2,1H3 |
InChI Key |
FSZJDVCPZGUGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)




![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)

![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)



